molecular formula C16H20O2 B15163742 6-(4-Ethylphenyl)hexahydro-1-benzofuran-2(3H)-one CAS No. 143459-19-2

6-(4-Ethylphenyl)hexahydro-1-benzofuran-2(3H)-one

Cat. No.: B15163742
CAS No.: 143459-19-2
M. Wt: 244.33 g/mol
InChI Key: VFSGWNIXBUPIBU-UHFFFAOYSA-N
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Description

6-(4-Ethylphenyl)hexahydro-1-benzofuran-2(3H)-one is an organic compound that belongs to the class of benzofurans

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Ethylphenyl)hexahydro-1-benzofuran-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the use of a Friedel-Crafts acylation reaction followed by cyclization.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce halogens or nitro groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 6-(4-Ethylphenyl)hexahydro-1-benzofuran-2(3H)-one would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, leading to a cascade of biochemical events.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Methylphenyl)hexahydro-1-benzofuran-2(3H)-one
  • 6-(4-Propylphenyl)hexahydro-1-benzofuran-2(3H)-one
  • 6-(4-Isopropylphenyl)hexahydro-1-benzofuran-2(3H)-one

Uniqueness

6-(4-Ethylphenyl)hexahydro-1-benzofuran-2(3H)-one may exhibit unique properties due to the presence of the ethyl group, which can influence its chemical reactivity, biological activity, and physical properties compared to similar compounds with different substituents.

Properties

CAS No.

143459-19-2

Molecular Formula

C16H20O2

Molecular Weight

244.33 g/mol

IUPAC Name

6-(4-ethylphenyl)-3a,4,5,6,7,7a-hexahydro-3H-1-benzofuran-2-one

InChI

InChI=1S/C16H20O2/c1-2-11-3-5-12(6-4-11)13-7-8-14-10-16(17)18-15(14)9-13/h3-6,13-15H,2,7-10H2,1H3

InChI Key

VFSGWNIXBUPIBU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2CCC3CC(=O)OC3C2

Origin of Product

United States

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